molecular formula C16H19N3O5 B1684319 Golotimod CAS No. 229305-39-9

Golotimod

Cat. No.: B1684319
CAS No.: 229305-39-9
M. Wt: 333.34 g/mol
InChI Key: CATMPQFFVNKDEY-YPMHNXCESA-N
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Mechanism of Action

Target of Action

Golotimod, also known as SCV-07, is a synthetic dipeptide that primarily targets the Toll-like receptor (TLR) pathway . It has broad effects on various TLRs, including TLR2, TLR4, TLR7, and TLR9 . These receptors play a crucial role in the innate immune system, recognizing pathogens and activating immune responses .

Mode of Action

This compound acts by stimulating the T-helper 1 (Th1) type immune response and blocking signal transducers and activator of transcription 3 (STAT3) mediated signaling . It enhances the body’s immune response, crucial in fighting infections and cancerous cells . Specifically, this compound is believed to activate T-cells, essential components of the immune system . These cells are responsible for identifying and mounting a defense against pathogens and abnormal cells, including cancer cells .

Biochemical Pathways

This compound’s action is primarily centered around its immunomodulatory properties. It works broadly on the Toll-like receptor pathway , stimulating T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses . It also enhances the production of interleukin-2 (IL-2) and interferon-gamma (INF-g) , key cytokines involved in immune responses.

Result of Action

This compound’s action results in the stimulation of T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses . It enhances the production of IL-2 and INF-g, leading to a preferential activation of Th1 cytokine production . This can result in improved clearance of mycobacteria, cavity healing, improvements in immune parameters, and reduced symptoms in diseases like tuberculosis .

Action Environment

The action environment of this compound and how environmental factors influence its action, efficacy, and stability are currently not well understoodIt is known that this compound can be administered orally or subcutaneously , suggesting that it is stable in various physiological environments.

Preparation Methods

Golotimod is synthesized through a series of chemical reactions involving the coupling of D-glutamic acid and L-tryptophan. The synthetic route typically involves the protection of functional groups, activation of carboxyl groups, and coupling reactions under controlled conditions. The final product is purified through crystallization or chromatography to obtain a high-purity compound .

Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure consistency and high yield, making the compound suitable for clinical and research applications .

Chemical Reactions Analysis

Golotimod undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of this compound.

    Substitution: Substitution reactions involve replacing one functional group with another. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Golotimod has a wide range of scientific research applications:

Comparison with Similar Compounds

Golotimod is unique due to its specific structure and mechanism of action. Similar compounds include:

Compared to these compounds, this compound has shown broader effects on the Toll-like receptor pathway and has demonstrated efficacy in a wider range of infections and immune-related conditions .

Properties

IUPAC Name

(2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATMPQFFVNKDEY-YPMHNXCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177474
Record name Golotimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SCV-07 (g -D-glutamyl-L-tryptophan) has broad effects on the Toll-like receptor (TLR) pathway.
Record name Golotimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05475
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

229305-39-9
Record name D-γ-Glutamyl-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229305-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Golotimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229305399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Golotimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05475
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Golotimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOLOTIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637C487Y09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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